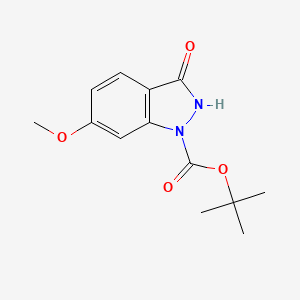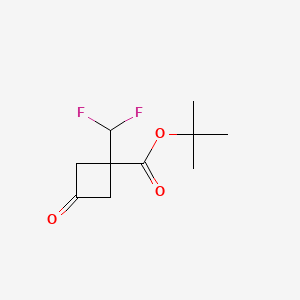
tert-Butyl 3-hydroxy-6-methoxy-1H-indazole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-hydroxy-6-methoxy-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-hydroxy-6-methoxy-1H-indazole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common route involves the reaction of 3-hydroxy-6-methoxyindazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-hydroxy-6-methoxy-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles like sodium hydride (NaH) in DMF (dimethylformamide) at elevated temperatures.
Major Products Formed
Oxidation: Formation of tert-Butyl 3-oxo-6-methoxy-1H-indazole-1-carboxylate.
Reduction: Formation of tert-Butyl 3-hydroxy-6-methoxy-1H-indazole-1-methanol.
Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
tert-Butyl 3-hydroxy-6-methoxy-1H-indazole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-hydroxy-6-methoxy-1H-indazole-1-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The hydroxy and methoxy groups may play a role in binding to enzymes or receptors, modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 3-hydroxy-1H-indazole-1-carboxylate: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
tert-Butyl 6-methoxy-1H-indazole-1-carboxylate: Lacks the hydroxy group, which may influence its solubility and interaction with biological targets.
tert-Butyl 3-methoxy-1H-indazole-1-carboxylate: Lacks the hydroxy group, potentially altering its chemical properties and applications.
Uniqueness
tert-Butyl 3-hydroxy-6-methoxy-1H-indazole-1-carboxylate is unique due to the presence of both hydroxy and methoxy groups, which provide a balance of hydrophilic and lipophilic properties
Propiedades
Fórmula molecular |
C13H16N2O4 |
|---|---|
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
tert-butyl 6-methoxy-3-oxo-2H-indazole-1-carboxylate |
InChI |
InChI=1S/C13H16N2O4/c1-13(2,3)19-12(17)15-10-7-8(18-4)5-6-9(10)11(16)14-15/h5-7H,1-4H3,(H,14,16) |
Clave InChI |
DEJZDPKMVKOGED-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)OC)C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,7-Dibromopyrazolo[1,5-a]pyrimidine](/img/structure/B13512420.png)



![5-tert-butoxycarbonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-4-carboxylic acid](/img/structure/B13512442.png)



![2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-1-yl)pyrimidine-5-carboxylic acid](/img/structure/B13512468.png)
![Pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B13512477.png)
![8-(Benzyloxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13512491.png)


